molecular formula C8H6BClF3KO2 B13479690 Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide

Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide

Cat. No.: B13479690
M. Wt: 276.49 g/mol
InChI Key: XYKQQJYJOKMODE-UHFFFAOYSA-N
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Description

Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is a potassium salt of a trifluoroborate organoboron compound. Its structure features a phenyl ring substituted with a chlorine atom at the 4-position and a methoxycarbonyl group (-COOMe) at the 2-position. This compound belongs to the class of aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with aqueous conditions .

Properties

Molecular Formula

C8H6BClF3KO2

Molecular Weight

276.49 g/mol

IUPAC Name

potassium;(4-chloro-2-methoxycarbonylphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H6BClF3O2.K/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13;/h2-4H,1H3;/q-1;+1

InChI Key

XYKQQJYJOKMODE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide typically involves the reaction of 4-chloro-2-(methoxycarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds .

Scientific Research Applications

Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include various organic halides and the pathways involve the formation of palladium complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

Table 1: Substituent-Based Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide 4-Cl, 2-COOMe $ \text{C}9\text{H}6\text{BClF}3\text{KO}2 $ ~280.5 Suzuki couplings, pharmaceutical intermediates
Potassium (2,4-dichlorophenyl)trifluoroboranuide 2,4-diCl $ \text{C}6\text{H}3\text{BCl}2\text{F}3\text{K} $ 252.9 Cross-coupling reactions, agrochemical synthesis
Potassium (4-bromophenyl)methyltrifluoroboranuide 4-Br, methyl linker $ \text{C}7\text{H}6\text{BBrF}_3\text{K} $ 276.9 Functionalized building blocks
Potassium (4-methoxyphenyl)trifluoroborate 4-OMe $ \text{C}7\text{H}7\text{BF}_3\text{KO} $ 218.0 Electron-rich coupling partners
Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide 3-NH$_2$, 5-COOMe $ \text{C}8\text{H}7\text{BF}3\text{KN}1\text{O}_2 $ 242.0 Targeted drug design
Key Observations :
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., -Cl, -COOMe) enhance electrophilicity, improving reactivity in cross-couplings .
    • Electron-donating groups (e.g., -OMe) reduce reactivity but improve stability in protic solvents .

Physicochemical Properties

Table 2: Physical Properties
Compound Melting Point (°C) Solubility Stability
This compound Not reported Likely soluble in water/THF (common for K+ salts) Stable under air/moisture (trifluoroborate salts)
Potassium (2,4-dichlorophenyl)trifluoroboranuide 202 Water, methanol Hygroscopic; sensitive to strong acids
Potassium (4-methoxyphenyl)trifluoroborate Not reported Polar aprotic solvents Stable at room temperature

Biological Activity

Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is a boron-containing compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

  • IUPAC Name : Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroborate
  • Molecular Formula : C10H10BClF3O2K
  • Molecular Weight : 304.54 g/mol
  • CAS Number : 2648232-85-1

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its role in medicinal chemistry and potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds containing trifluoroborate moieties can enhance the efficacy of chemotherapeutic agents. The presence of the trifluoroborate group is believed to facilitate metal-catalyzed cross-coupling reactions, which are crucial in the synthesis of anticancer drugs. A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .

2. Immunomodulatory Effects

This compound has been noted for its immunomodulatory properties. It appears to influence cytokine production and immune cell activation, suggesting potential applications in autoimmune diseases and inflammatory conditions. Studies have shown that this compound can modulate the activity of macrophages, enhancing their ability to respond to pathogens .

3. Enzyme Inhibition

The compound has exhibited inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit specific cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes . This inhibition could have implications for drug interactions and the pharmacokinetics of co-administered medications.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Case Study 2 : Research involving immune response modulation showed that this compound enhanced the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an immunotherapy agent .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Anticancer EffectsInhibition of cancer cell proliferation
Immunomodulatory EffectsEnhanced cytokine production in macrophages
Enzyme InhibitionInhibition of cytochrome P450 enzymes

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